Cas no 721946-08-3 (1-Butene, 1,1,4,4,4-pentafluoro-)

721946-08-3 structure
Productnaam:1-Butene, 1,1,4,4,4-pentafluoro-
1-Butene, 1,1,4,4,4-pentafluoro- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Butene, 1,1,4,4,4-pentafluoro-
- 1,1,4,4,4-pentafluorobut-1-ene
- 2H,3H,3H-PERFLUOROBUT-1-ENE
- DTXSID80614321
- CNPABLOPKKSAMM-UHFFFAOYSA-N
- AKOS025310452
- SCHEMBL1537178
- 1,1,4,4,4-Pentafluorobutene-1
- 721946-08-3
-
- Inchi: InChI=1S/C4H3F5/c5-3(6)1-2-4(7,8)9/h1H,2H2
- InChI-sleutel: CNPABLOPKKSAMM-UHFFFAOYSA-N
- LACHT: C(C=C(F)F)C(F)(F)F
Berekende eigenschappen
- Exacte massa: 146.01549
- Monoisotopische massa: 146.01549091g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 1
- Complexiteit: 107
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0Ų
- XLogP3: 2.5
Experimentele eigenschappen
- PSA: 0
1-Butene, 1,1,4,4,4-pentafluoro- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC6047-5g |
2H,3H,3H-Perfluorobut-1-ene |
721946-08-3 | 97% | 5g |
£412.00 | 2025-02-21 | |
Apollo Scientific | PC6047-10g |
2H,3H,3H-Perfluorobut-1-ene |
721946-08-3 | 97% | 10g |
£601.00 | 2025-02-21 | |
Apollo Scientific | PC6047-25g |
2H,3H,3H-Perfluorobut-1-ene |
721946-08-3 | 97% | 25g |
£1048.00 | 2025-02-21 |
1-Butene, 1,1,4,4,4-pentafluoro- Gerelateerde literatuur
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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